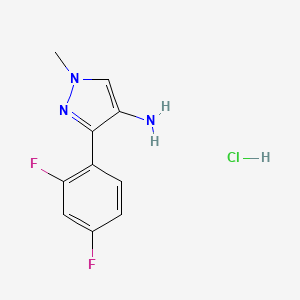
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group, making it an interesting subject for research in medicinal chemistry and other disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 2,4-difluoroaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
科学的研究の応用
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
作用機序
The mechanism of action of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(2,4-Difluorophenyl)hydrazine Hydrochloride: Shares the 2,4-difluorophenyl group but differs in the rest of the structure.
4-Fluorophenylboronic Acid: Contains a fluorophenyl group but has different functional groups attached.
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H10ClF2N3 |
|---|---|
分子量 |
245.65 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9F2N3.ClH/c1-15-5-9(13)10(14-15)7-3-2-6(11)4-8(7)12;/h2-5H,13H2,1H3;1H |
InChIキー |
VAKUGRIJIPRDBL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
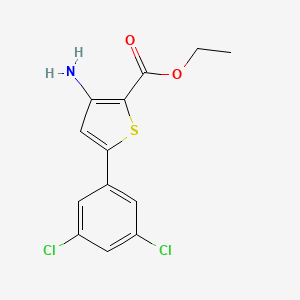

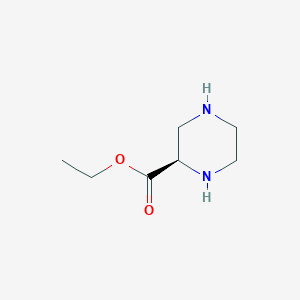
![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
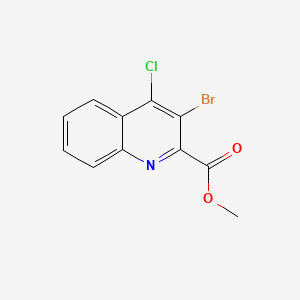
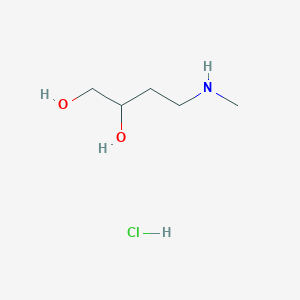
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
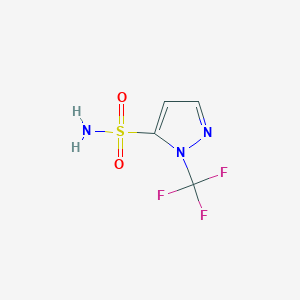
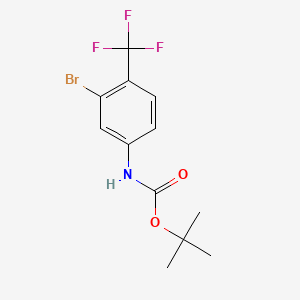
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
